1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1479625-01-8
VCID: VC3183466
InChI: InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2
SMILES: C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol

CAS No.: 1479625-01-8

Cat. No.: VC3183466

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol - 1479625-01-8

Specification

CAS No. 1479625-01-8
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 1-[(3-chloroanilino)methyl]cyclopentan-1-ol
Standard InChI InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2
Standard InChI Key HOUWYBXXLFNLRR-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O
Canonical SMILES C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Composition

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol features a cyclopentanol core with a 3-chlorophenylaminomethyl substituent at the 1-position. The molecular structure consists of a five-membered cyclopentane ring with a hydroxyl group and an aminomethyl linkage connected to a 3-chlorophenyl group. This arrangement creates a tertiary alcohol with an amine functional group, resulting in a molecule with both hydrogen bond donor and acceptor capabilities.

The compound shares structural similarities with 1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol, which has a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. By substituting the fluorine atom with chlorine, we can infer that 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol would have a molecular formula of C₁₂H₁₆ClNO and an estimated molecular weight of approximately 225.72 g/mol (accounting for the atomic weight difference between chlorine and fluorine).

Synthesis and Production Methods

Synthetic Pathways

The synthesis of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol would likely follow similar routes to those used for analogous compounds. Based on related halogenated anilino derivatives, the synthesis typically involves a reductive amination reaction between a 1-hydroxycyclopentylmethyl derivative and 3-chloroaniline.

A proposed synthetic route may include:

  • Formation of 1-hydroxycyclopentane carboxylic acid or its ester

  • Reduction to the corresponding hydroxymethyl derivative

  • Conversion to a leaving group (such as mesylate or tosylate)

  • Nucleophilic substitution with 3-chloroaniline

  • Purification of the final product

This synthetic pathway is similar to methods employed for the fluorinated analog, which involves controlled reaction conditions to optimize yield and purity.

Industrial Scale Production Considerations

For larger-scale production, continuous flow reactors and automated synthesis platforms would be employed to optimize yield, purity, and scalability. Process considerations would include:

  • Temperature control during the nucleophilic substitution step

  • Solvent selection to maximize solubility and reaction rates

  • Purification techniques to ensure high product purity

  • Safety measures for handling chlorinated aromatic compounds

The scale-up process would likely involve similar considerations to those for other halogenated aniline derivatives, with particular attention to the reactivity differences between chlorine and other halogen substituents.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilitySparingly soluble in water; more soluble in organic solvents like methanol, ethanol, and DMSO
Melting PointApproximately 90-120°C (estimated)
Log P~2.5-3.0 (estimated based on chlorine vs. fluorine containing analogs)

The compound would likely exhibit increased lipophilicity compared to its fluorinated analog due to the larger, less electronegative chlorine atom.

Chemical Reactivity and Stability

1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol contains several reactive functional groups that influence its chemical behavior:

  • The tertiary alcohol group can undergo dehydration, esterification, and oxidation reactions.

  • The secondary amine can participate in acylation, alkylation, and oxidation reactions.

  • The chlorophenyl group introduces electron-withdrawing effects that modify the reactivity of the aromatic ring.

The compound is expected to be reasonably stable under normal storage conditions, but may be sensitive to strong oxidizing agents, strong acids, and elevated temperatures.

Comparative Analysis with Similar Compounds

Comparison with Halogenated Analogs

The table below compares 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol with its fluorinated analog and other structurally related compounds:

CompoundMolecular FormulaMolecular WeightDistinguishing Features
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-olC₁₂H₁₆ClNO~225.72 g/mol3-Chlorophenyl group
1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-olC₁₂H₁₆FNO209.26 g/mol3-Fluorophenyl group
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-olC₁₃H₂₀ClNO241.76 g/molTert-butylamino group, propan-1-ol backbone
3-Amino-1-(trifluoromethyl)cyclopentan-1-olC₆H₁₀F₃NO169.14 g/molTrifluoromethyl group, 3-position amino group

The chlorinated analog would likely exhibit:

  • Increased lipophilicity compared to the fluorinated compound

  • Different metabolic pathways and stability

  • Altered binding affinity to biological targets

  • Potentially different pharmacokinetic properties

Structural Features and Their Implications

Key structural elements of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol include:

  • The cyclopentanol core provides conformational rigidity and a specific spatial arrangement of functional groups.

  • The chlorophenyl moiety introduces lipophilicity and potential halogen bonding interactions.

  • The aminomethyl linker allows for flexibility and hydrogen bonding capabilities.

These features collectively determine the compound's physicochemical properties and potential biological activities. The chlorine atom's presence, compared to other halogens like fluorine, would influence electron distribution, lipophilicity, and metabolic stability.

Research Gaps and Future Directions

Current Knowledge Limitations

Several knowledge gaps exist regarding 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol:

Recommended Research Initiatives

Future research on this compound should focus on:

  • Establishing efficient synthetic routes with high yields and purity

  • Comprehensive characterization of physical and chemical properties

  • Screening for biological activities across various targets

  • Investigation of structure-activity relationships through systematic modification of structural elements

  • Exploration of potential applications in pharmaceutical, agricultural, or materials science

Such investigations would contribute to a more complete understanding of this compound's properties and potential applications.

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